N-(2-ethoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Description

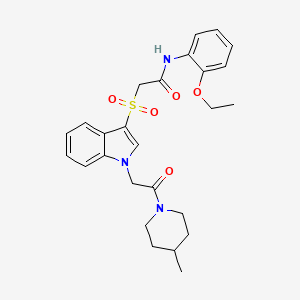

N-(2-ethoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a structurally complex molecule featuring:

- A 2-ethoxyphenyl group linked via an acetamide backbone.

- A sulfonyl bridge connecting the acetamide to a substituted indole ring.

- A 4-methylpiperidin-1-yl-2-oxoethyl chain on the indole nitrogen.

The ethoxyphenyl group could influence pharmacokinetic properties, such as metabolic stability .

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O5S/c1-3-34-23-11-7-5-9-21(23)27-25(30)18-35(32,33)24-16-29(22-10-6-4-8-20(22)24)17-26(31)28-14-12-19(2)13-15-28/h4-11,16,19H,3,12-15,17-18H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVLXUVPXIXPKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCC(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide, commonly referred to by its CAS number 1251694-67-3, is a synthetic compound that has garnered interest for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings, including case studies and data tables.

The molecular formula of this compound is , with a molecular weight of 433.5 g/mol. The structure features a sulfonamide linkage, which is often associated with various biological activities, including antimicrobial and anticancer effects.

| Property | Value |

|---|---|

| Molecular Formula | C21H27N3O5S |

| Molecular Weight | 433.5 g/mol |

| CAS Number | 1251694-67-3 |

The biological activity of this compound primarily involves its interaction with various biological targets. The compound has been studied for its potential as an inhibitor of specific enzymes and receptors involved in disease processes.

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit certain enzymes linked to cancer progression and inflammation. For instance, sulfonamide derivatives are known to exhibit inhibitory effects on carbonic anhydrase and other key enzymes involved in metabolic pathways.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

-

Antimicrobial Activity :

- In vitro studies have shown that sulfonamide compounds can exhibit significant antimicrobial properties against various bacterial strains. The specific activity of this compound against pathogens like Staphylococcus aureus and Escherichia coli warrants further investigation.

-

Anticancer Properties :

- Some derivatives of indole and piperidine structures have been reported to possess anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. The specific effects of this compound on cancer cell lines have yet to be fully characterized but show promise based on structural analogs.

-

Neuroprotective Effects :

- Compounds containing piperidine moieties have been investigated for neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those similar to this compound. Results indicated that these compounds exhibited varying degrees of inhibition against common bacterial pathogens, suggesting a potential role in developing new antimicrobial agents.

Case Study 2: Anticancer Activity

Research conducted on indole-based compounds demonstrated significant cytotoxicity against breast cancer cell lines (MCF7). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, which may also apply to this compound due to its structural similarities.

Comparison with Similar Compounds

Structural Analogues with Sulfonamide and Amide Linkages

(a) N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

- Structural Similarities : Shares an indole core and amide linkage.

- Key Differences : Replaces the sulfonyl group with a fluorobiphenyl-propanamide chain.

- Synthesis : Prepared via amide coupling between flurbiprofen and tryptamine, highlighting accessible routes for indole-containing amides .

(b) N-(3-(1H-indol-3-yl)-1-oxo-1-(pyridin-4-ylamino)propan-2-yl)-4-methylcyclohexanecarboxamide

- Structural Similarities : Contains an indole ring and carboxamide group.

- Key Differences: Features a pyridinylamino-propanamide backbone instead of sulfonamide.

- Bioactivity: Identified as a non-azole inhibitor of protozoan CYP51, indicating that indole-acetamide hybrids are viable for antiparasitic drug development .

(c) N-((1-(phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide

- Structural Similarities : Includes a sulfonyl-indole-acetamide framework.

- Key Differences : Lacks the 4-methylpiperidinyl-oxoethyl substituent.

- Characterization : Studied via NMR and MS, providing reference data for sulfonyl-indole derivatives .

Table 1: Physicochemical Properties of Selected Analogues

Role of Substituents on Bioactivity and Selectivity

- 4-Methylpiperidinyl Group : Present in the target compound, this substituent may enhance blood-brain barrier penetration or modulate enzyme inhibition (e.g., CYP51) compared to pyridinyl () or benzhydrylpiperazinyl groups () .

- Sulfonyl vs. Amide Linkages : Sulfonyl groups (target compound, ) improve metabolic stability compared to simple amides (), but may reduce solubility .

- Ethoxyphenyl vs. Fluorobiphenyl : The ethoxy group likely reduces cytotoxicity compared to fluorinated aryl groups, which are associated with higher metabolic clearance .

Q & A

Q. What are the key synthetic pathways and optimization strategies for N-(2-ethoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:

- Indole sulfonylation : Introduction of the sulfonyl group to the indole moiety under controlled pH and temperature (e.g., using sulfonyl chlorides in dichloromethane at 0–5°C) .

- Acetamide coupling : Amide bond formation via TBTU-mediated coupling of intermediates (e.g., 1H-indole derivatives with ethoxyphenyl acetamide precursors) .

- Piperidine incorporation : Alkylation of the indole nitrogen with 4-methylpiperidin-1-yl-2-oxoethyl groups using catalysts like triethylamine in toluene .

Optimization : Reaction conditions (temperature, solvent polarity, stoichiometry) must be fine-tuned to avoid side products. Purity is monitored via TLC and confirmed by HPLC (>95% purity threshold) .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodological Answer :

- Spectroscopic techniques :

- 1H/13C NMR : Confirm presence of ethoxyphenyl (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2), sulfonyl (δ 3.1–3.3 ppm), and piperidine protons (δ 2.5–3.0 ppm) .

- IR spectroscopy : Identify sulfonyl (S=O stretch at 1150–1350 cm⁻¹) and amide (C=O stretch at 1650–1700 cm⁻¹) groups .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

- X-ray crystallography : Resolves stereochemistry and bond angles, particularly for the indole-piperidine junction .

Q. What are the critical functional groups influencing this compound’s reactivity and solubility?

- Methodological Answer :

- Key groups :

| Functional Group | Role |

|---|---|

| Ethoxyphenyl | Enhances lipophilicity; modulates membrane permeability . |

| Sulfonyl | Stabilizes interactions with polar residues in target proteins . |

| 4-Methylpiperidin-1-yl | Facilitates hydrogen bonding and conformational rigidity . |

- Solubility : Ethoxyphenyl and methylpiperidine groups reduce aqueous solubility. Use DMSO or ethanol for in vitro assays; adjust pH (6.5–7.4) for stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

- Methodological Answer :

- Variable substituent libraries :

- Piperidine analogs : Replace 4-methylpiperidin-1-yl with pyrrolidine or morpholine to assess steric/electronic effects on target binding .

- Ethoxyphenyl modifications : Substitute with halogens (e.g., Cl, F) or methoxy groups to evaluate impact on metabolic stability .

- Biological assays : Pair SAR with enzyme inhibition (e.g., kinase assays) or cellular uptake studies (e.g., fluorescence-tagged analogs) to correlate structural changes with activity .

Q. What experimental approaches resolve contradictions in reported biological activity data?

- Methodological Answer :

- Case example : If conflicting results arise in kinase inhibition assays:

Assay standardization : Validate enzyme sources (recombinant vs. native), ATP concentrations, and incubation times .

Off-target profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify non-specific binding .

Computational docking : Compare binding poses in crystal structures (e.g., PDB entries) to explain potency variations .

- Statistical rigor : Replicate experiments with independent synthetic batches (n ≥ 3) to rule out batch-dependent impurities .

Q. How is the compound’s stability under physiological conditions assessed for in vivo studies?

- Methodological Answer :

- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C indicates suitability for long-term storage) .

- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via LC-MS. Ethoxyphenyl and sulfonyl groups are prone to hydrolysis at pH < 3 .

- Plasma stability : Test in human/animal plasma (37°C, 1–24 hours); quantify parent compound and metabolites using UPLC-QTOF .

Q. What strategies identify the primary biological target(s) of this compound?

- Methodological Answer :

- Affinity chromatography : Immobilize the compound on sepharose beads; pull down binding proteins from cell lysates for identification via MS/MS .

- CRISPR-Cas9 screening : Genome-wide knockout libraries to pinpoint genes whose loss abrogates compound activity .

- Thermal proteome profiling (TPP) : Monitor protein denaturation shifts in response to compound binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.